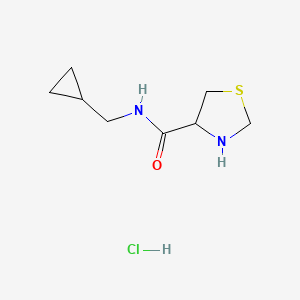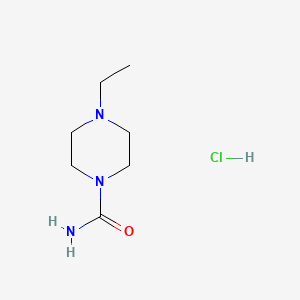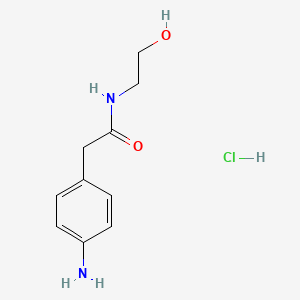![molecular formula C13H20ClNO B1520355 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride CAS No. 1235440-38-6](/img/structure/B1520355.png)
2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride
Descripción general
Descripción
2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride, also known as CP-55940, is a synthetic compound. The IUPAC name for this compound is 2-[4-(cyclopentyloxy)phenyl]ethanamine hydrochloride . It has a molecular weight of 241.76 g/mol . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride is1S/C13H19NO.ClH/c14-10-9-11-5-7-13 (8-6-11)15-12-3-1-2-4-12;/h5-8,12H,1-4,9-10,14H2;1H . This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Photophysical and Photostability Studies
A series of benzo[a]phenoxazinium chlorides with substituted amines, including cyclohexyl groups, was synthesized to study their photophysical characteristics and photostability. These compounds showed significant resistance to photobleaching in model biological membranes, indicating potential applications in the development of stable photodynamic therapy agents and imaging probes (Raju et al., 2016).
Kinetics and Mechanism of Hydrolysis
The hydrolysis process of cyclopentolate hydrochloride, a compound with a similar cyclopentyloxy substituent, in alkaline solutions was investigated. This study provides insights into the stability and degradation pathways of such compounds, which is crucial for the development of drugs with improved shelf-life and efficacy (Roy, 1995).
Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels
Research into modifying poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, including aromatic amines, has shown the potential of these materials in medical applications due to their increased thermal stability and promising biological activities (Aly & El-Mohdy, 2015).
Corrosion Inhibition
Amine derivative compounds have been synthesized and evaluated for their corrosion inhibition performance on mild steel in acidic medium. These compounds, particularly those with aromatic rings substituted with hydroxyl and chloro groups, showed high efficiency, highlighting the potential of similar structures for industrial applications in corrosion protection (Boughoues et al., 2020).
Hydrogen Bonding Studies
Investigations into hydrogen bonding in compounds with both amine and hydroxyl functional groups, such as 4-aminophenyl ethanol, provide valuable information for the design of new molecules with enhanced binding properties for pharmaceutical and material science applications (Obenchain et al., 2015).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These codes indicate that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . There are several precautionary statements associated with this compound, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
Propiedades
IUPAC Name |
2-(4-cyclopentyloxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c14-10-9-11-5-7-13(8-6-11)15-12-3-1-2-4-12;/h5-8,12H,1-4,9-10,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGDKPSQYLPTEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Cyclopentyloxy)phenyl]ethan-1-amine hydrochloride | |
CAS RN |
1235440-38-6 | |
| Record name | Benzeneethanamine, 4-(cyclopentyloxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235440-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(cyclopentyloxy)phenyl]ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,2,2-trifluoroethyl N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B1520277.png)


![2,2,2-trifluoroethyl N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B1520281.png)
![1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1520282.png)


![2,2,2-trifluoroethyl N-[3-(1,3,4-oxadiazol-2-yl)phenyl]carbamate](/img/structure/B1520289.png)
![2,2,2-trifluoroethyl N-[6-(morpholin-4-yl)pyridin-3-yl]carbamate](/img/structure/B1520290.png)
![4-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1520292.png)